5-Phenethyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-amine
Overview
Description
5-Phenethyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-amine is an organic compound with the molecular formula C14H17N3S and a molecular weight of 259.37 . It is used in research and has potential implications in various fields.
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES notation: C1CN(CC2=C1N=C(S2)N)CCC3=CC=CC=C3 . This notation provides a way to represent the structure using ASCII strings.Scientific Research Applications
Molecular and Crystal Structure Analysis
Research on related compounds, like the study on the molecular and crystal structure of 7,7-dimethyl-2-pyridin-4-yl-6,7-dihydro-1,2,4-triazolo[1,5-a][1,3,5]triazin-5-amine, reveals detailed insights into the crystallography of similar complex molecules. Such studies are crucial for understanding the physical and chemical properties that could impact the compound's applications in material science, drug design, and development of novel pharmaceuticals (Dolzhenko et al., 2011).
Synthesis and Conformational Analysis
Research on the synthesis and conformational analysis of compounds incorporating similar structural motifs, such as in the non-amidine factor Xa inhibitors that include fused bicyclic rings, highlights the potential of such compounds in medicinal chemistry. This particular study demonstrated the synthesis, evaluation, and X-ray crystal analysis of N-(6-chloronaphthalen-2-yl)sulfonylpiperazine derivatives for anticoagulant applications (Haginoya et al., 2004).
Heterocyclic Chemistry and Drug Design
The synthesis of N-substituted 2-aminomethyl-5-methyl-7-phenyloxazolo[5,4-b]pyridines demonstrates the versatility of similar structures in creating new chemical entities. Such research underlines the importance of these compounds in the development of new drugs and materials with potential applications across various sectors, including pharmaceuticals and agrochemicals (Palamarchuk et al., 2019).
properties
IUPAC Name |
5-(2-phenylethyl)-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3S/c15-14-16-12-7-9-17(10-13(12)18-14)8-6-11-4-2-1-3-5-11/h1-5H,6-10H2,(H2,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBBKWKBIBSLVSJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1N=C(S2)N)CCC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Phenethyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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